molecular formula C24H19NO B14742799 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one CAS No. 4677-15-0

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B14742799
CAS No.: 4677-15-0
M. Wt: 337.4 g/mol
InChI Key: AUTQSENAQYKLBK-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-2-phenylindole with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

4677-15-0

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

3-(1-methyl-2-phenylindol-3-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C24H19NO/c1-25-22-15-9-8-14-20(22)21(24(25)19-12-6-3-7-13-19)16-17-23(26)18-10-4-2-5-11-18/h2-17H,1H3

InChI Key

AUTQSENAQYKLBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=CC(=O)C4=CC=CC=C4

Origin of Product

United States

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